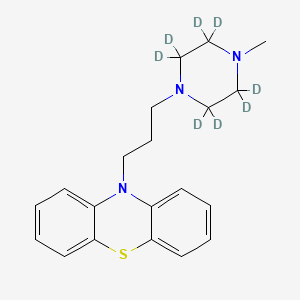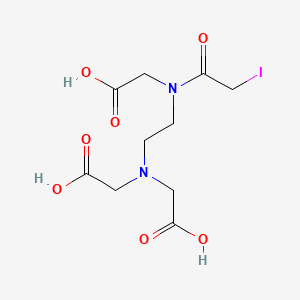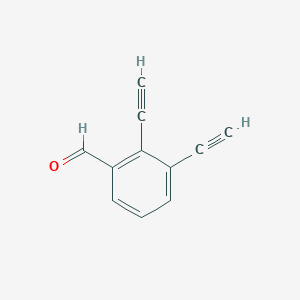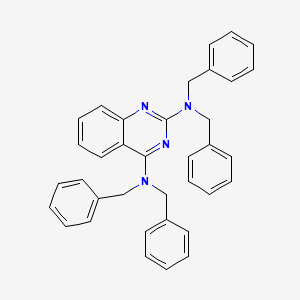
Quinazoline, 2,4-bis(dibenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2,4-bis(dibenzylamino)- is a compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of Quinazoline, 2,4-bis(dibenzylamino)- includes two dibenzylamino groups attached to the 2 and 4 positions of the quinazoline ring, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2,4-bis(dibenzylamino)- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloroquinazoline with dibenzylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution of chlorine atoms with dibenzylamino groups, resulting in the formation of Quinazoline, 2,4-bis(dibenzylamino)- .
Industrial Production Methods
Industrial production of Quinazoline, 2,4-bis(dibenzylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2,4-bis(dibenzylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
Quinazoline, 2,4-bis(dibenzylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Quinazoline, 2,4-bis(dibenzylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A related compound with a similar quinazoline core but different functional groups.
Quinazoline-4(3H)-one: Another derivative with a carbonyl group at the 4-position.
2,4-Diaminoquinazoline: Contains amino groups at the 2 and 4 positions instead of dibenzylamino groups
Uniqueness
Quinazoline, 2,4-bis(dibenzylamino)- is unique due to the presence of dibenzylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability. The unique structure also allows for the exploration of novel synthetic routes and the development of new derivatives with enhanced activities .
Properties
CAS No. |
16802-74-7 |
|---|---|
Molecular Formula |
C36H32N4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetrabenzylquinazoline-2,4-diamine |
InChI |
InChI=1S/C36H32N4/c1-5-15-29(16-6-1)25-39(26-30-17-7-2-8-18-30)35-33-23-13-14-24-34(33)37-36(38-35)40(27-31-19-9-3-10-20-31)28-32-21-11-4-12-22-32/h1-24H,25-28H2 |
InChI Key |
HHDMBLCMRWXBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)N(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
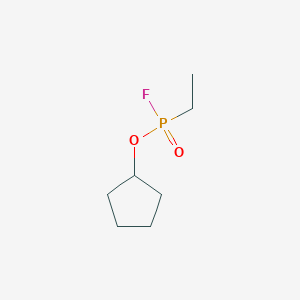
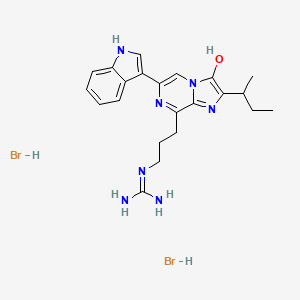

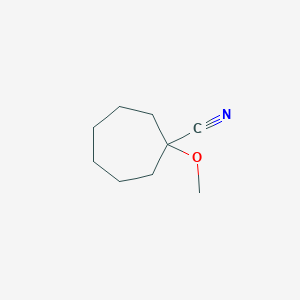
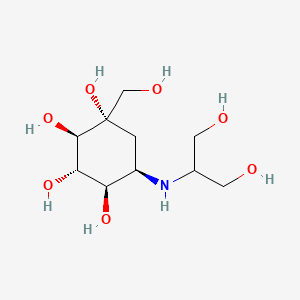
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
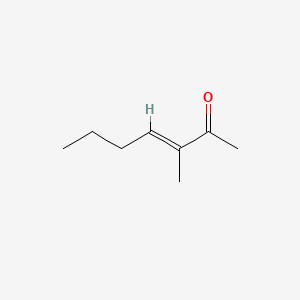
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
